Bicyclo[4.2.0]octane-7-carboxylic acid
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Overview
Description
Bicyclo[420]octane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fused cyclobutane and cyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octane-7-carboxylic acid can be achieved through several methods. One notable approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This method relies on a Lewis acid-catalyzed reaction that facilitates the formation of the bicyclic structure with high diastereocontrol over the newly formed quaternary stereocenters . Another method involves the use of a rhodium (I) complex as a catalyst, which enables the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes through a one-pot procedure starting from terminal aryl alkynes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and one-pot procedures can help streamline the synthesis process, making it more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of transformations, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Lewis acids, such as aluminum chloride and boron trifluoride, which facilitate cycloisomerization and other transformations . Additionally, rhodium (I) complexes are employed as catalysts in the preparation of related bicyclic compounds .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cycloisomerization of alkylidenecyclopropane acylsilanes can yield fused cyclobutanes with embedded quaternary centers .
Scientific Research Applications
Bicyclo[4.2.0]octane-7-carboxylic acid has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octane-7-carboxylic acid involves its ability to undergo various chemical transformations, facilitated by its unique bicyclic structure. The compound’s reactivity is influenced by the strain and electronic properties of the fused rings, which can stabilize or destabilize reaction intermediates . Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reagents used.
Comparison with Similar Compounds
Bicyclo[4.2.0]octane-7-carboxylic acid can be compared to other similar bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[3.2.1]octane These compounds share structural similarities but differ in the size and arrangement of their ring systems The unique features of bicyclo[42
List of Similar Compounds
- Bicyclo[3.2.0]heptane
- Bicyclo[3.2.1]octane
- Bicyclo[4.2.0]octa-1,5,7-triene
Biological Activity
Bicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic compound that has garnered attention in recent years due to its notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological properties. The compound's molecular formula is C8H12O2, and it is characterized by its carboxylic acid functional group, which plays a crucial role in its interaction with biological targets.
1. Inhibition of Anti-Apoptotic Proteins
Recent studies have highlighted the compound's ability to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are implicated in cancer cell survival. Research indicates that certain derivatives of bicyclo[4.2.0]octane exhibit promising activity against these proteins at micromolar concentrations. For instance, Kingianin G, a compound derived from this bicyclic framework, demonstrated a binding affinity (Ki) of 2.0 µM for Bcl-xL and an IC50 value of 11.9 µM for α-glucosidase inhibition .
2. Anti-Diabetic Properties
The inhibition of α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels post-meal. The IC50 values for α-glucosidase inhibition by kingianins derived from bicyclo[4.2.0]octane were found to be 11.9 µM and 19.7 µM for different analogs, indicating significant anti-diabetic potential .
3. Cardiovascular Effects
The enzymatic synthesis of derivatives like (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has been linked to vasotropic and antianginal activities, suggesting that these compounds may have beneficial effects on cardiovascular health .
Synthesis Methods
The synthesis of bicyclo[4.2.0]octane derivatives often involves complex organic reactions such as ketene cycloaddition and biotransformations using specific enzymes:
- Ketene Cycloaddition : A non-biomimetic synthesis strategy was proposed that utilizes ketene cycloaddition as a key step to access the bicyclic system effectively .
- Biotransformation : Enzymatic methods have been explored for producing these compounds with high stereoselectivity, showcasing the potential for green chemistry applications in pharmaceutical synthesis .
Case Studies
Several case studies illustrate the biological activity of bicyclo[4.2.0]octane derivatives:
Study | Compound | Biological Activity | IC50/Ki Values |
---|---|---|---|
Azmi et al., 2024 | Kingianin G | Inhibits Bcl-xL | Ki = 2.0 µM |
Azmi et al., 2024 | Kingianin A | Inhibits α-glucosidase | IC50 = 11.9 µM |
Patent EP2772547A1 | (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Vasotropic effects | Not specified |
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
bicyclo[4.2.0]octane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H,10,11) |
InChI Key |
KRNQNGDISVEUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2C(=O)O |
Origin of Product |
United States |
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